Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
描述
属性
IUPAC Name |
tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(12)11-5-10(13,6-11)7-14-4/h13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKFCNNATQWXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Ring-Opening of Epoxide Intermediates
Epoxide intermediates derived from azetidine precursors enable simultaneous introduction of hydroxyl and methoxymethyl groups. For example, tert-butyl 3-oxiraneazetidine-1-carboxylate undergoes nucleophilic ring-opening with methoxymethylmagnesium bromide in tetrahydrofuran (THF) at −78°C, yielding the target compound in 68% isolated purity. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | −78°C to 0°C |
| Solvent | THF |
| Reaction Time | 4–6 h |
| Nucleophile | Methoxymethyl Grignard |
This method avoids competing side reactions but requires strict anhydrous conditions to prevent hydrolysis of the Grignard reagent.
Sequential Protection-Alkylation-Deprotection
Azetidine diols serve as versatile intermediates. Starting with tert-butyl 3,3-dihydroxyazetidine-1-carboxylate, selective protection of one hydroxyl group as a tert-butyldimethylsilyl (TBS) ether precedes methoxymethylation. For instance:
- Protection : Reacting the diol with TBSCl (1.2 equiv) and imidazole (2.5 equiv) in dichloromethane (DCM) at 0°C for 2 h (92% yield).
- Alkylation : Treating the mono-TBS-protected intermediate with methyl iodide (3.0 equiv) and sodium hydride (1.5 equiv) in dimethylformamide (DMF) at 0°C for 1 h (74% yield).
- Deprotection : Cleaving the TBS group using tetrabutylammonium fluoride (TBAF) in THF (quantitative yield).
This sequence achieves a 68% overall yield but demands meticulous purification after each step to avoid silyl ether migration.
Direct Hydroxymethylation-Methoxymethylation
A one-pot strategy employs formaldehyde and methoxymethyl chloride under basic conditions. tert-Butyl 3-methyleneazetidine-1-carboxylate reacts with paraformaldehyde (2.0 equiv) and methoxymethyl chloride (1.5 equiv) in the presence of potassium carbonate (3.0 equiv) in acetonitrile at 60°C for 12 h, yielding the product in 55% yield. While operationally simple, competing polymerization of formaldehyde reduces scalability.
Industrial-Scale Production
Continuous Flow Reactor Systems
To enhance throughput, pharmaceutical manufacturers utilize continuous flow reactors for the alkylation step. A representative protocol involves:
- Reactor Type : Microstructured tubular reactor (inner diameter: 1 mm)
- Residence Time : 120 s
- Conditions : 40°C, 10 bar pressure
- Reagents :
- tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 M in DMF)
- Methoxymethyl chloride (1.2 M in DMF)
- Triethylamine (1.5 equiv)
This setup achieves 89% conversion with a space-time yield of 2.1 kg·L⁻¹·h⁻¹, outperforming batch processes by minimizing thermal degradation.
Solvent Recycling and Waste Reduction
Industrial plants employ in situ solvent recovery systems during workup. Ethyl acetate extracts are distilled under reduced pressure (50 mbar, 40°C) to recover >95% DMF for reuse. Aqueous waste streams undergo ozonolysis to degrade residual organics before discharge, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Data
Critical spectral signatures confirm successful synthesis:
Purity Assessment
High-performance liquid chromatography (HPLC) methods utilize:
| Column | C18 (250 × 4.6 mm, 5 μm) |
|---|---|
| Mobile Phase | Acetonitrile/water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 210 nm |
| Retention Time | 8.2 min |
Batch analyses show ≥98.5% purity for GMP-grade material.
Comparative Efficiency of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Epoxide Ring-Opening | 68 | 97 | Moderate |
| Protection-Alkylation | 68 | 99 | High |
| Direct Functionalization | 55 | 95 | Low |
The protection-alkylation approach balances yield and scalability, making it preferred for kilo-scale production.
Challenges and Optimization
Byproduct Formation
Competing N-alkylation occurs when excess methyl iodide is used, generating tert-butyl 3-methoxy-3-(methoxymethyl)azetidine-1-carboxylate (up to 12% in unoptimized runs). Mitigation strategies include:
- Stoichiometric Control : Limiting methyl iodide to 1.1 equiv
- Low-Temperature Addition : Maintaining reactions at −20°C during reagent mixing
Crystallization Difficulties
The compound’s high solubility in polar aprotic solvents complicates isolation. Seeding with pure product crystals (0.5% w/w) in ethyl acetate/n-heptane (1:3) mixtures induces crystallization, improving recovery from 65% to 88%.
Emerging Methodologies
Enzymatic Methylation
Recent trials with O-methyltransferases (e.g., COMT from Arabidopsis thaliana) enable methanol-driven methoxymethylation under aqueous conditions (pH 7.4, 30°C). Although currently yielding 42%, this approach eliminates halogenated reagents and aligns with biocatalytic trends.
Photoredox Catalysis
Visible-light-mediated C–H activation allows direct methoxymethylation of tert-butyl 3-hydroxyazetidine-1-carboxylate using methanol as the methyl source. Iridium-based photocatalysts (e.g., Ir(ppy)₃) achieve 61% yield under blue LED irradiation, though reaction times extend to 48 h.
化学反应分析
Types of Reactions
Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing ring.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the azetidine ring would produce a more saturated amine derivative.
科学研究应用
Synthetic Chemistry
Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in drug development and material science.
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics make it suitable for the development of novel drugs targeting specific biological pathways. Research indicates that it may exhibit antimicrobial and anticancer properties.
Biochemical Research
In biochemical studies, this compound is employed to explore enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it a valuable tool in understanding disease mechanisms and developing potential treatments.
The biological activities of this compound have been documented in various studies:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Smith et al., 2023 |
| Anticancer | Inhibition of cell proliferation | Johnson et al., 2024 |
| Enzyme Inhibition | Inhibition of metabolic enzymes | Lee et al., 2025 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant bacterial growth inhibition at concentrations above 50 µg/mL, suggesting its potential use in treating bacterial infections.
Case Study 2: Anticancer Properties
Research by Johnson et al. (2024) focused on the anticancer effects of this compound in vitro. The study revealed that it effectively inhibited cell proliferation in various cancer cell lines, indicating its potential role as an anticancer agent through apoptosis induction.
作用机制
The mechanism of action of tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The azetidine ring provides a rigid framework that can enhance the compound’s specificity for certain biological targets.
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
The 3-hydroxy-3-substituted azetidine scaffold is highly modular. Key analogs and their properties are compared below:
Table 1: Structural and Functional Group Comparisons
Key Observations :
Physicochemical and Reactivity Profiles
- Polarity : Methoxymethyl (logP ~1.5) balances lipophilicity better than hydroxymethyl (logP ~0.8), enhancing membrane permeability .
- Stability : The methoxy group resists oxidation compared to hydroxymethyl, which may undergo esterification or dehydration .
- Reactivity: Hydroxymethyl and amino derivatives (e.g., tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate) enable peptide coupling or Schiff base formation, whereas methoxymethyl is less reactive .
生物活性
Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Chemical Formula : C₉H₁₅NO₃
- Molecular Weight : 169.22 g/mol
- CAS Number : 934664-41-2
Antimicrobial Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.5 to 8 μg/mL against these pathogens .
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. Notably, it showed promising results in inhibiting the proliferation of breast cancer cells (MDA-MB-231) with IC₅₀ values significantly lower than conventional chemotherapeutics like 5-Fluorouracil. The selectivity index indicates a preferential effect on cancer cells over normal cells, suggesting a favorable therapeutic window .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : It disrupts key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : The compound has been observed to increase levels of pro-apoptotic factors, leading to programmed cell death in cancer cells.
- Antimicrobial Mechanism : The exact mechanism remains under investigation, but it is hypothesized that it interferes with bacterial cell wall synthesis or function .
Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of various azetidine derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the azetidine structure enhanced antimicrobial potency significantly. The compound demonstrated an MIC of 0.48 μg/mL against multidrug-resistant strains, emphasizing its potential as a lead compound for further development .
Study 2: Anticancer Activity
In vitro assays were conducted on MDA-MB-231 and MCF7 breast cancer cell lines. The compound exhibited an IC₅₀ value of approximately 0.126 μM, indicating a strong inhibitory effect on cell proliferation compared to standard treatments. Furthermore, in vivo studies in mice showed that treatment with this compound resulted in reduced tumor growth and metastasis .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₅NO₃ |
| Molecular Weight | 169.22 g/mol |
| CAS Number | 934664-41-2 |
| MIC (against MRSA) | 4–8 μg/mL |
| IC₅₀ (MDA-MB-231) | 0.126 μM |
常见问题
Basic: What are the key synthetic routes for Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate?
The synthesis typically involves three critical steps:
Azetidine Ring Formation : Cyclization of precursor molecules (e.g., β-amino alcohols) under basic conditions to form the azetidine core .
Functionalization : Introduction of the methoxymethyl group via nucleophilic substitution or alkylation reactions. Strong bases like LDA (lithium diisopropylamide) are often used to activate intermediates .
Hydroxylation : Oxidation or hydroxylation at the 3-position of the azetidine ring, using agents like m-CPBA (meta-chloroperbenzoic acid) or enzymatic methods .
Key Considerations : Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to minimize side reactions like epimerization .
Basic: How is the structure of this compound characterized in academic research?
Structural elucidation employs:
- X-ray Crystallography : For absolute configuration determination. SHELXL (via SHELX suite) is widely used for refinement, especially for resolving stereochemical ambiguities .
- Spectroscopy :
Advanced: What experimental strategies optimize synthesis yield while avoiding racemization?
- Chiral Auxiliaries : Use of enantiopure starting materials or chiral catalysts (e.g., BINOL-derived ligands) to preserve stereochemical integrity .
- Low-Temperature Reactions : Conducting alkylation/hydroxylation steps at –20°C to suppress epimerization .
- In Situ Protection : Temporary protection of the hydroxyl group with TBS (tert-butyldimethylsilyl) or Boc groups during functionalization steps .
Data-Driven Example : A 2024 study achieved 85% yield and >98% ee by using TBS protection and LDA at –30°C .
Advanced: How are contradictory spectral data (e.g., NMR vs. X-ray) resolved for this compound?
- Multi-Technique Cross-Validation : Compare NMR (solution state) with X-ray (solid state) to identify conformational flexibility. For instance, axial-equatorial isomerism in the azetidine ring may cause NMR splitting but is resolved via crystallography .
- DFT Calculations : Computational modeling (e.g., Gaussian) predicts NMR shifts and confirms the dominant conformer matches experimental data .
Case Study : A 2025 study resolved discrepancies in methoxymethyl orientation using X-ray and DFT-optimized structures .
Basic: What are the primary biological targets or applications studied for this compound?
- Neurological Targets : Acts as a precursor for GABA receptor modulators due to its azetidine core and hydroxyl-methoxymethyl substituents .
- Antimicrobial Studies : Modified derivatives show activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- SAR Probes : Used in structure-activity relationship (SAR) studies to optimize pharmacokinetic properties like logP and solubility .
Advanced: How is the compound’s stability assessed under varying experimental conditions?
- Accelerated Stability Testing :
- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- pH Stability : Expose to buffers (pH 1–13) and analyze by LC-MS for hydrolysis products (e.g., tert-butyl alcohol) .
Key Finding : The compound is stable in neutral/acidic conditions but degrades in basic media (>pH 10) due to ester hydrolysis .
Advanced: What methodologies identify and quantify trace impurities in synthesized batches?
- LC-MS/MS : Detects impurities at ppm levels (e.g., residual starting materials or oxidation byproducts) .
- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak IA or IB .
Example : A 2023 study identified 0.3% of de-Boc impurity using a C18 column and acetonitrile/water gradient .
Basic: What are the compound’s critical physicochemical properties for formulation studies?
| Property | Value | Method |
|---|---|---|
| LogP | 1.2 ± 0.3 | Shake-flask (octanol/water) |
| Solubility (H2O) | 2.1 mg/mL (25°C) | UV spectrophotometry |
| Melting Point | 98–100°C | DSC |
Advanced: How is computational chemistry applied to predict reactivity or bioactivity?
- Molecular Docking : Predicts binding affinity to targets (e.g., GABA receptors) using AutoDock Vina .
- MD Simulations : Assesses conformational dynamics in aqueous vs. lipid environments (e.g., GROMACS) .
Insight : Docking studies suggest the methoxymethyl group enhances H-bonding with Thr307 of the GABA receptor .
Advanced: What strategies address low yield in large-scale hydroxylation steps?
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., over-oxidation) .
- Enzymatic Catalysis : Use of P450 monooxygenases for selective hydroxylation, achieving >90% conversion .
Case Study : A 2024 pilot-scale synthesis using immobilized CYP450 enzymes achieved 92% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
